Titanium diethyldithiocarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

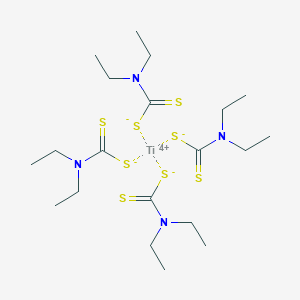

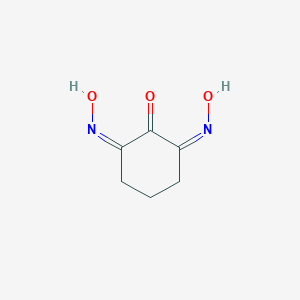

Titanium diethyldithiocarbamate is a chemical compound with the molecular formula C20H40N4S8Ti . It is a type of dithiocarbamate, which are organosulfur ligands known for their ability to form stable complexes with transition metals .

Synthesis Analysis

Dithiocarbamates, including this compound, are typically synthesized by the reaction of primary or secondary amines with carbon disulfide under alkaline conditions . The synthesis could be carried out in the presence of electrophiles such as imines, transition metals, epoxides, and alkyl halides .Molecular Structure Analysis

In each molecule of this compound, the titanium atom is eight-coordinated by the sulfur atoms from four chelating dithiocarbamate ligands . The coordination geometry approximates very closely to dodecahedral .Chemical Reactions Analysis

Dithiocarbamate ligands, including this compound, have been utilized in numerous applications due to their ability to form stable complexes with transition metals . They have also been used to synthesize other useful compounds .Scientific Research Applications

Analytical Applications : Titanium diethyldithiocarbamate has been examined for its formation, extraction conditions, and potential interferences. The absorption spectrum of this complex was investigated to explore the possibility of determining titanium using this reaction (Rooney, 1958).

Environmental Applications : Research on titanium dioxide (TiO2) nanomaterials, which can be related to this compound, has focused on improving optical absorption properties to enhance photocatalytic activities. This is significant in applications like photocatalytic hydrogen generation and environmental pollution removal (Chen, Liu, & Huang, 2015).

Material Science : The study of titanium dioxide crystals with tailored facets has implications for a range of applications from conventional areas like pigments and cosmetics to more functional domains such as photocatalysis, dye-sensitized solar cells, and lithium-ion batteries. This reflects the broad applicability of titanium compounds in various fields (Liu et al., 2014).

Biomedical Applications : Titanium dioxide nanoparticles, which may relate to the broader research on titanium compounds like this compound, have been explored for their potential in novel medical therapies. They've been studied as photosensitizing agents in photodynamic therapy for treating a wide range of maladies, from psoriasis to cancer, and for photodynamic inactivation of antibiotic-resistant bacteria (Ziental et al., 2020).

Spectrophotometry : The compound has been used in methods for determining dissolved titanium in sea water, demonstrating its role in environmental monitoring and analytical chemistry (Yang, Shih, & Yeh, 1981).

Alloy Analysis : this compound has been used in the solvent extraction for the determination of palladium in titanium alloys, indicating its utility in material science and industrial applications (Iwasaki, 1979).

Mechanism of Action

The mechanism of action of dithiocarbamates exploits their strong metal binding capacity and a high reactivity with thiol groups . They inhibit catalytic and regulatory thiol groups of cytoplasm constituents by organic electrophiles generated by the metabolism of the parent molecules or by the coordinated metal ions .

Safety and Hazards

Future Directions

Dithiocarbamates, including Titanium diethyldithiocarbamate, have been found to have potential applications in various fields. For instance, they have been used as precursors for the solution-based preparation of colloidal nanocrystals of emerging optoelectronic materials . Furthermore, they have been extensively investigated as cancer treatments, as antimicrobial agents, and for their application in cardiology and neurology .

properties

CAS RN |

12367-51-0 |

|---|---|

Molecular Formula |

C20H40N4S8Ti |

Molecular Weight |

641.0 g/mol |

IUPAC Name |

N,N-diethylcarbamodithioate;titanium(4+) |

InChI |

InChI=1S/4C5H11NS2.Ti/c4*1-3-6(4-2)5(7)8;/h4*3-4H2,1-2H3,(H,7,8);/q;;;;+4/p-4 |

InChI Key |

LFQXBAMBISRCSO-UHFFFAOYSA-J |

SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ti+4] |

Canonical SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ti+4] |

synonyms |

TITANIUM DIETHYLDITHIOCARBAMATE |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B76779.png)

![2-Phenylthiazolo[5,4-d]pyrimidine](/img/structure/B76781.png)

![Thiazolo[4,5-b]pyridine-2,5-diamine](/img/structure/B76785.png)